Zinc phosphate tetrahydrate Zinc phosphate tetrahydrate
Brand Name: Vulcanchem
CAS No.: 15491-18-6
VCID: VC13493044
InChI: InChI=1S/2H3O4P.4H2O.3Zn/c2*1-5(2,3)4;;;;;;;/h2*(H3,1,2,3,4);4*1H2;;;/q;;;;;;3*+2/p-6
SMILES: O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2]
Molecular Formula: H8O12P2Zn3
Molecular Weight: 458.1 g/mol

Zinc phosphate tetrahydrate

CAS No.: 15491-18-6

Cat. No.: VC13493044

Molecular Formula: H8O12P2Zn3

Molecular Weight: 458.1 g/mol

* For research use only. Not for human or veterinary use.

Zinc phosphate tetrahydrate - 15491-18-6

CAS No. 15491-18-6
Molecular Formula H8O12P2Zn3
Molecular Weight 458.1 g/mol
IUPAC Name trizinc;diphosphate;tetrahydrate
Standard InChI InChI=1S/2H3O4P.4H2O.3Zn/c2*1-5(2,3)4;;;;;;;/h2*(H3,1,2,3,4);4*1H2;;;/q;;;;;;3*+2/p-6
Standard InChI Key SPDJAIKMJHJYAV-UHFFFAOYSA-H
SMILES O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2]
Canonical SMILES O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2]

Chemical Identity and Structural Characteristics

Molecular Composition and Crystallography

Zinc phosphate tetrahydrate, formally identified as Zn₃(PO₄)₂·4H₂O, belongs to the orthorhombic crystal system with a unit cell volume of 0.978 nm³ . The compound’s structure comprises zinc cations coordinated by phosphate anions and water molecules, forming a layered architecture stabilized by hydrogen bonding. X-ray diffraction (XRD) analyses reveal distinct patterns for its α- and β-polymorphs, which differ in hydrogen bonding arrangements . These subtle crystallographic variations significantly influence surface charge distribution, as demonstrated by zeta potential measurements showing differences of up to 15 mV between polymorphs .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaZn₃(PO₄)₂·4H₂O
Molecular Weight458.14 g/mol
Density3.04 g/cm³
Crystal SystemOrthorhombic
Unit Cell Volume0.978 nm³
Solubility in Water0.0006 g/100 mL (20°C)

Synthesis and Nanomaterial Fabrication

Conventional Precipitation Method

The industrial synthesis of zinc phosphate tetrahydrate typically involves a three-stage precipitation process:

  • Reaction: Zinc nitrate (3Zn(NO₃)₂) reacts with diammonium phosphate (2(NH₄)₂HPO₄) in aqueous solution at 273–363 K:

    3Zn(NO3)2+2(NH4)2HPO4+4H2OZn3(PO4)24H2O+4NH4NO3+2HNO33\text{Zn(NO}_3\text{)}_2 + 2\text{(NH}_4\text{)}_2\text{HPO}_4 + 4\text{H}_2\text{O} \rightarrow \text{Zn}_3(\text{PO}_4)_2\cdot4\text{H}_2\text{O} + 4\text{NH}_4\text{NO}_3 + 2\text{HNO}_3

    This yields hopeite (Zn₃(PO₄)₂·4H₂O) with crystallite sizes ≈180 nm .

  • Calcination: Thermal treatment at 473–523 K dehydrates hopeite to anhydrous Zn₃(PO₄)₂ .

  • Rehydration: Exposing the anhydrous form to water regenerates nanocrystalline hopeite (30–40 nm) .

Citrate-Gel Assisted Synthesis

Incorporating citric acid as a complexing agent enables the production of ultrafine particles (≈43 nm) through a gelation process:

  • Gel Formation: A mixture of Zn(NO₃)₂, (NH₄)₂HPO₄, and citric acid is concentrated into a foam-like gel .

  • Two-Stage Calcination:

    • Low-temperature calcination (453 K, 5–120 min) induces spontaneous ignition.

    • High-temperature treatment (873–1023 K, 30–120 min) oxidizes organic residues and crystallizes Zn₃(PO₄)₂ .

Thermal Decomposition Kinetics

Three-Stage Dehydration Mechanism

Thermogravimetric analysis (TGA) reveals three distinct dehydration stages between 300–800 K :

Table 2: Dehydration Kinetics Parameters

StageTemperature Range (K)Activation Energy (kJ/mol)Mechanism
1300–40069.48Chemical Reaction
2400–55078.74Nucleation & Growth
3550–800141.5Nucleation & Growth

The kinetic compensative effect manifests in both Arrhenius and Harcourt-Esson equations, with activation energy (EE) showing dependence on decomposition fraction (α\alpha) and temperature (TT) .

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